Bromination Route Yield Advantage
The target compound can be synthesized via two primary routes. Route A (bromination of 5-chlorothiophene-2-carboxylic acid) achieves a yield of approximately 97%, substantially higher than Route B (chlorination of 4-bromothiophene-2-carboxylic acid), which yields approximately 77% . This 20-percentage-point yield difference translates to significantly lower raw material costs and reduced waste in scale-up, directly favoring procurement of the target compound when the 4-Br/5-Cl pattern is required over its regioisomer (5-Br/4-Cl), which must be synthesized via the lower-yielding alternative pathway.
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | 97% (bromination of 5-chloro-2-thiophenecarboxylic acid) |
| Comparator Or Baseline | 77% (chlorination of 4-bromothiophene-2-carboxylic acid, giving regioisomeric 5-bromo-4-chlorothiophene-2-carboxylic acid) |
| Quantified Difference | +20 percentage points for the target compound's synthesis route |
| Conditions | Bromination: Br₂ (12.3 mmol), FeCl₃, AcOH, 25°C; Chlorination: NCS, DMF, 50°C, 10 h |
Why This Matters
Higher synthesis yield reduces cost-per-gram and improves supply reliability for procurement of research-grade material.
